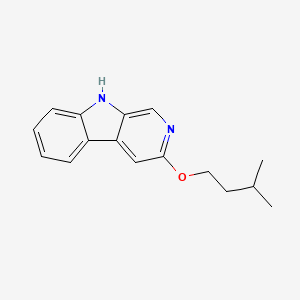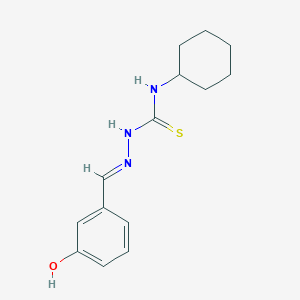![molecular formula C13H11N3 B10842383 3-(3-Methylphenylethynyl)-5-methyl[1,2,4]triazine](/img/structure/B10842383.png)
3-(3-Methylphenylethynyl)-5-methyl[1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methylphenylethynyl)-5-methyl[1,2,4]triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The structure of this compound consists of a triazine ring substituted with a 3-methylphenylethynyl group and a methyl group, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenylethynyl)-5-methyl[1,2,4]triazine can be achieved through various synthetic routes. One common method involves the reaction of 3-methylphenylacetylene with 5-methyl-1,2,4-triazine under suitable reaction conditions. The reaction typically requires a catalyst, such as a transition metal catalyst, and may be carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The use of efficient catalysts and optimized reaction conditions can enhance the production efficiency and reduce the cost of manufacturing. Additionally, purification techniques such as crystallization, distillation, or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenylethynyl)-5-methyl[1,2,4]triazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions may require the presence of a base or catalyst and are conducted in suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced triazine compounds. Substitution reactions result in the formation of various substituted triazine derivatives with different functional groups .
Scientific Research Applications
3-(3-methylphenylethynyl)-5-methyl[1,2,4]triazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-methylphenylethynyl)-5-methyl[1,2,4]triazine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The triazine ring and the phenylethynyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-methylphenylethynyl)-1,2,4-triazine: Similar structure but lacks the methyl group at the 5-position.
5-methyl-1,2,4-triazine: Similar triazine core but without the phenylethynyl group.
3-phenylethynyl-5-methyl-1,2,4-triazine: Similar structure but with a phenylethynyl group instead of a 3-methylphenylethynyl group.
Uniqueness
3-(3-methylphenylethynyl)-5-methyl[1,2,4]triazine is unique due to the presence of both the 3-methylphenylethynyl group and the methyl group at the 5-position of the triazine ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for various applications .
properties
Molecular Formula |
C13H11N3 |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
5-methyl-3-[2-(3-methylphenyl)ethynyl]-1,2,4-triazine |
InChI |
InChI=1S/C13H11N3/c1-10-4-3-5-12(8-10)6-7-13-15-11(2)9-14-16-13/h3-5,8-9H,1-2H3 |
InChI Key |
SGAMWPHZFACGBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC2=NC(=CN=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






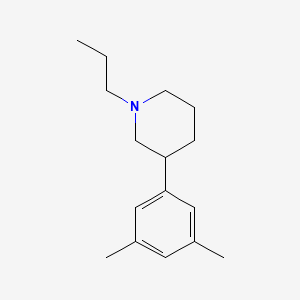

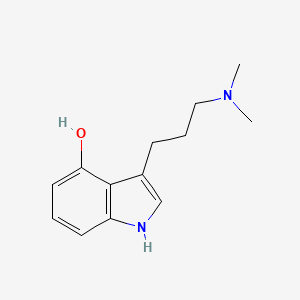
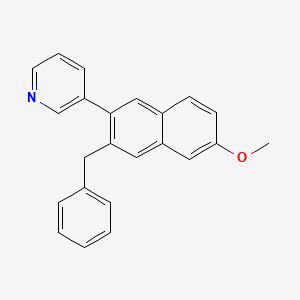
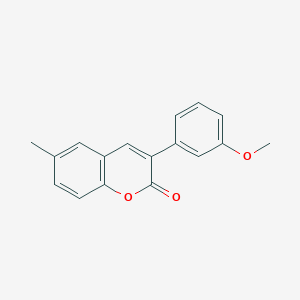
![3-[4-(Benzyloxy)-3,5-dibromophenyl]propanoic acid](/img/structure/B10842351.png)
